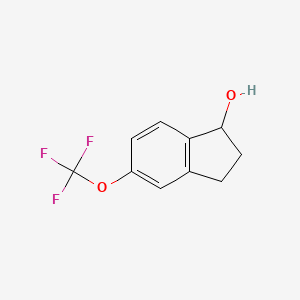

5-(Trifluoromethoxy)indan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1400702-22-8 |

|---|---|

Molecular Formula |

C10H9F3O2 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 |

InChI Key |

HDBVHUFMISYAOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)OC(F)(F)F |

Origin of Product |

United States |

Contextual Significance of Fluorinated Indanol Scaffolds in Advanced Organic Synthesis

The indane framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activities. whiterose.ac.ukrsc.org The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, onto the indanol core can dramatically enhance its utility. nih.gov

The trifluoromethoxy group is of particular interest due to its unique combination of properties. It is highly electronegative and metabolically stable, which can improve a drug candidate's pharmacokinetic profile. nih.govresearchgate.net Furthermore, the -OCF₃ group is a lipophilic hydrogen bond acceptor, which can influence a molecule's binding affinity and selectivity for biological targets. nih.gov The presence of both the rigid indanol scaffold and the electronically distinct trifluoromethoxy group makes compounds like 5-(Trifluoromethoxy)indan-1-ol valuable probes and building blocks in drug discovery and materials science. advanceseng.com

The synthesis of molecules containing a chiral trifluoromethoxylated stereogenic center is a growing area of research. mdpi.comresearchgate.net The development of catalytic asymmetric methods to produce enantioenriched fluorinated indanols is a key objective, as the stereochemistry of the hydroxyl group can be critical for biological activity. whiterose.ac.ukresearchgate.net

Historical Overview of Indanol and Fluorinated Indane Derivatives in Synthetic Chemistry

Construction of the Indanol Core via Precursor Modification

The formation of the indanol structure is typically achieved by modifying a precursor that already contains the necessary carbon framework. This can be accomplished through the reduction of a ketone or by cyclizing a linear side chain onto an aromatic ring.

The most direct route to this compound is the reduction of its corresponding ketone, 5-(trifluoromethoxy)indan-1-one. This transformation is a standard procedure in organic synthesis, where a carbonyl group is converted to a secondary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. chemguide.co.ukyoutube.com This step forms a tetrahedral alkoxyborate intermediate. Subsequent workup with a protic solvent, such as methanol (B129727) or water, protonates the resulting alkoxide to yield the final alcohol product, this compound. chemguide.co.ukyoutube.com The use of NaBH₄ is advantageous as it selectively reduces aldehydes and ketones without affecting other functional groups like esters or nitro groups that might be present in more complex substrates. masterorganicchemistry.comharvard.edu

Table 1: Common Reagents for Ketone to Alcohol Reduction

| Reagent | Formula | Typical Solvents | Characteristics |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695), Water | Mild and selective for aldehydes/ketones; safe to handle. masterorganicchemistry.comchemguide.co.uk |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very powerful and reactive; reduces most carbonyl functional groups; requires anhydrous conditions. harvard.edu |

| Borane-THF Complex | BH₃·THF | Tetrahydrofuran (B95107) (THF) | Reduces carboxylic acids, aldehydes, and ketones; less reactive than LiAlH₄. harvard.edu |

| "Luche" Reduction | NaBH₄, CeCl₃ | Methanol | Highly selective for reducing ketones in the presence of aldehydes (α,β-unsaturated systems). harvard.edu |

The indanone core, the direct precursor to the target indanol, is frequently constructed via an intramolecular Friedel-Crafts acylation. This powerful reaction forms the five-membered ring by cyclizing a phenylpropanoic acid derivative. For the synthesis of 5-(trifluoromethoxy)indan-1-one, the key precursor is 3-(3-(trifluoromethoxy)phenyl)propanoic acid .

A robust synthetic sequence to obtain this precursor begins with 3-(trifluoromethoxy)benzaldehyde (B1330798). google.com The process involves:

Knoevenagel Condensation: The aldehyde reacts with malonic acid, typically catalyzed by a base like pyridine (B92270) or piperidine, to form 3-(3-(trifluoromethoxy)phenyl)acrylic acid. google.com

Catalytic Hydrogenation: The double bond of the acrylic acid derivative is then reduced. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure in a solvent like ethanol or tetrahydrofuran (THF), yielding the saturated 3-(3-(trifluoromethoxy)phenyl)propanoic acid. google.comgoogle.com

Friedel-Crafts Acylation: The final ring-closure is accomplished by treating the propanoic acid with a strong acid catalyst. Polyphosphoric acid (PPA) or strong Brønsted acids like trifluoromethanesulfonic acid (TFSA) are effective for this transformation. google.combeilstein-journals.org The acid protonates the carboxylic acid, facilitating the formation of an acylium ion electrophile, which is then attacked by the aromatic ring to close the five-membered ring, yielding 5-(trifluoromethoxy)indan-1-one. masterorganicchemistry.comresearchgate.net

Table 2: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

| Catalyst/Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Polyphosphoric Acid | PPA | Heat (e.g., 80-100 °C) | Classical, effective, but can require high temperatures and lead to charring. masterorganicchemistry.com |

| Trifluoromethanesulfonic Acid | TFSA, TfOH | Room temp. to 50 °C | Very strong acid, allows for milder reaction conditions. google.com |

| Aluminum Chloride | AlCl₃ | Anhydrous solvent (e.g., CH₂Cl₂) | Requires conversion of the carboxylic acid to an acyl chloride first. beilstein-journals.orgnih.gov |

| Terbium(III) Triflate | Tb(OTf)₃ | High temperature (e.g., 250 °C) | A lanthanide Lewis acid catalyst reported for dehydrative cyclization. researchgate.net |

Direct Introduction of the Trifluoromethoxy Moiety onto Indane Scaffolds

The direct installation of a trifluoromethoxy (-OCF₃) group onto a pre-existing indane or indanol framework is synthetically challenging and not a commonly reported pathway. The primary difficulty lies in the low reactivity of unactivated C-H bonds on the aromatic ring of the indane scaffold towards electrophilic trifluoromethoxylation. Most modern methods for introducing the -OCF₃ group are effective on electron-rich aromatic systems or require specific directing groups, which are absent in a simple indane structure.

Therefore, synthetic strategies overwhelmingly favor the use of starting materials that already possess the trifluoromethoxy substituent, such as 3-(trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)benzene, from which the indane core is constructed. This precursor-based approach provides absolute control over the position of the fluorine-containing group, circumventing the regioselectivity and reactivity issues associated with direct functionalization.

Chemo- and Regioselective Synthetic Approaches

Control over chemoselectivity and regioselectivity is critical in the synthesis of this compound.

Regioselectivity is paramount during the intramolecular Friedel-Crafts cyclization step. The cyclization of 3-(3-(trifluoromethoxy)phenyl)propanoic acid must occur at the C4 position of the phenyl ring to yield the desired 5-substituted indanone. The trifluoromethoxy group is an electron-withdrawing, meta-directing group. The propanoic acid side chain, however, can only form a stable five-membered ring by attacking an ortho position. The reaction proceeds at the C4 position, which is ortho to the alkyl chain and para to the deactivating -OCF₃ group, leading exclusively to the formation of 5-(trifluoromethoxy)indan-1-one. This outcome is governed by the strong preference for forming five- and six-membered rings in such cyclizations. masterorganicchemistry.combeilstein-journals.org

Chemoselectivity is demonstrated in the reduction of the indanone precursor. The use of a mild reducing agent like sodium borohydride ensures that only the ketone carbonyl is reduced to an alcohol. masterorganicchemistry.com This selectivity allows for the presence of other functional groups, such as esters, nitriles, or aromatic halides, to remain intact during the reduction, which is a crucial consideration in the synthesis of more complex, functionalized indanol derivatives. mdpi.com

Catalytic Systems in the Synthesis of Fluorinated Indanols

Catalysis plays a central role in the efficient synthesis of fluorinated indanols, particularly in the formation of the key precursors and in the cyclization step.

Transition metals are essential catalysts in several key transformations leading to this compound.

A primary example is the catalytic hydrogenation of 3-(3-(trifluoromethoxy)phenyl)acrylic acid to its corresponding propanoic acid. This reaction is almost universally carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being the most common choice. google.comgoogle.com The catalyst facilitates the addition of hydrogen across the carbon-carbon double bond with high efficiency and under relatively mild conditions.

In the intramolecular Friedel-Crafts acylation step, while strong Brønsted acids are common, Lewis acid catalysts based on transition metals or lanthanides can also be used. Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) or terbium(III) triflate (Tb(OTf)₃), have been shown to effectively catalyze the cyclization of 3-arylpropionic acids to form indanones. beilstein-journals.orgnih.gov More advanced, modern synthetic methods also utilize transition metals like rhodium for C-H activation and annulation strategies to construct indane frameworks from different precursors. mdpi.combeilstein-journals.orgrsc.org

Table 3: Catalytic Systems in the Synthesis of this compound and Precursors

| Synthetic Step | Catalyst | Catalyst Type | Role of Catalyst |

|---|---|---|---|

| Hydrogenation of Acrylic Acid | Palladium on Carbon (Pd/C) | Heterogeneous Transition Metal | Catalyzes the reduction of a C=C double bond. google.comgoogle.com |

| Intramolecular Cyclization | Scandium(III) Triflate (Sc(OTf)₃) | Homogeneous Lewis Acid | Activates the carboxylic acid for electrophilic aromatic substitution. nih.gov |

| Intramolecular Cyclization | Terbium(III) Triflate (Tb(OTf)₃) | Homogeneous Lewis Acid | Facilitates dehydrative cyclization at high temperatures. researchgate.net |

| C-H Annulation | Rhodium(III) Complexes | Homogeneous Transition Metal | Catalyzes [3+2] annulation of precursors to form the indane ring. mdpi.com |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in peer-reviewed literature, the principles of organocatalysis have been successfully applied to the synthesis of related fluorinated structures. These methodologies primarily focus on the enantioselective construction of chiral centers and the formation of carbon-fluorine bonds.

One relevant approach involves the organocatalytic enantioselective reduction of the corresponding ketone, 5-(trifluoromethoxy)indan-1-one. This transformation is a key step in producing the chiral alcohol. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-established for the asymmetric reduction of prochiral ketones to secondary alcohols with high enantioselectivity.

Another pertinent organocatalytic strategy is the fluorocyclization of unsaturated precursors. For instance, chiral iodine(III) catalysts, generated in situ, have been used in oxidative fluorocyclization reactions of 1,1-disubstituted styrenes containing internal nucleophiles. This method allows for the creation of fluorinated tetrahydrofurans and pyrrolidines with a tertiary carbon-fluorine stereocenter, achieving enantiomeric excesses of up to 96%. acs.org While this does not directly yield an indanol, it showcases the capability of organocatalysis to construct complex fluorinated cyclic systems with high stereocontrol.

Furthermore, organocatalysis has been employed in the stereoselective synthesis of fluorinated bisoxindoles, demonstrating the ability to form C-C bonds with reactive organofluorine intermediates under mild, room temperature conditions in protic solvents. nih.govnih.gov This highlights the potential for developing organocatalytic methods that can tolerate the presence of fluorine substituents while constructing the indane skeleton.

The following table summarizes representative organocatalytic transformations on related fluorinated compounds, illustrating the potential for application in the synthesis of chiral fluorinated indanols.

Table 1: Examples of Organocatalytic Synthesis of Related Fluorinated Compounds

| Catalyst Type | Substrate | Product Type | Key Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Iodine(III) | 1,1-Disubstituted Styrene | Fluorinated Tetrahydrofuran | Oxidative Fluorocyclization | Up to 96% | acs.org |

| Thiourea Derivative | Fluorooxindole & Isatin | Fluorinated Bisoxindole | Diastereoselective C-C Coupling | High Diastereoselectivity | nih.govnih.gov |

Superacid-Mediated Synthesis

Superacids, which are acids with an acidity greater than that of 100% sulfuric acid, provide a highly reactive environment for a variety of organic transformations, including carbocation-mediated cyclizations. The synthesis of the indanone precursor to this compound can be effectively achieved through an intramolecular Friedel-Crafts acylation facilitated by a superacid.

A well-documented parallel is the synthesis of 5-trifluoromethyl-1-indanone. In this process, m-trifluoromethyl phenylpropionic acid undergoes intramolecular cyclization in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) to yield the corresponding indanone. google.com This method is advantageous due to its simplicity and potential for scalability. google.com The reaction proceeds by protonation of the carboxylic acid, leading to the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring to close the five-membered ring of the indanone.

Superacids such as TfOH, or mixtures like FSO3H–SbF5, are also employed in the carbonylation of polyfluorinated 1-arylalkan-1-ols. mdpi.comresearchgate.net These reactions proceed via carbocations generated from the alcohol in the superacidic medium. While the goal of these specific reactions is often the introduction of a carboxylic acid group, the underlying principle of generating and controlling reactive cationic intermediates is central to superacid chemistry and relevant to the cyclization reactions needed to form indanone skeletons. mdpi.com For instance, the reaction of certain trifluoromethylated precursors in neat TfOH can lead to the formation of CF3-indanones through an intramolecular cyclization of an intermediate aryl-CF3-butenone. mdpi.com

Once the 5-(trifluoromethoxy)indan-1-one is synthesized via this superacid-mediated cyclization, it can be readily reduced to the target compound, this compound, using standard reducing agents such as sodium borohydride.

The table below outlines key aspects of superacid-mediated synthesis relevant to the formation of fluorinated indanones.

Table 2: Superacid-Mediated Synthesis of Related Fluorinated Indanones

| Superacid | Starting Material | Product | Reaction Type | Temperature | Reference |

|---|---|---|---|---|---|

| Trifluoromethanesulfonic Acid (TfOH) | m-Trifluoromethyl Phenylpropionic Acid | 5-Trifluoromethyl-1-indanone | Intramolecular Friedel-Crafts Acylation | -20 to 90 °C | google.com |

| Trifluoromethanesulfonic Acid (TfOH) | 3-(Trifluoromethyl)crotonic Acid & Arene | CF3-Indanone | Friedel-Crafts Acylation & Intramolecular Cyclization | 130–150 °C | mdpi.com |

Stereochemical Aspects of 5 Trifluoromethoxy Indan 1 Ol

Enantioselective Synthesis and Kinetic Resolution Strategies

Achieving high enantiomeric purity is a central goal in the synthesis of chiral molecules like 5-(Trifluoromethoxy)indan-1-ol. Various strategies have been developed to selectively produce one enantiomer over the other.

Asymmetric Reduction of Prochiral Ketones

A primary route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding prochiral ketone, 5-(trifluoromethoxy)indan-1-one. This transformation introduces a new chiral center at the C-1 position. The success of this approach hinges on the use of chiral catalysts or reagents that can effectively differentiate between the two enantiotopic faces of the ketone's carbonyl group.

One of the most powerful methods for the asymmetric reduction of ketones is asymmetric transfer hydrogenation (ATH). rsc.org This technique often employs a hydrogen source like a formic acid/triethylamine mixture and a chiral catalyst. While specific studies on the ATH of 5-(trifluoromethoxy)indan-1-one are not extensively detailed in the provided results, the principles of ATH applied to similar 3-aryl-1-indanones demonstrate its potential. For these related compounds, catalysts such as (R,R)- or (S,S)-Ts-DENEB have been used to produce cis-3-arylindanols with high diastereoselectivity and enantiomeric excess (ee). rsc.org

Another established method involves the use of chiral oxazaborolidine catalysts, often generated in situ from amino alcohols and a boron source. researchgate.net These catalysts have proven effective in the enantioselective reduction of a variety of prochiral ketones. researchgate.net The application of such systems to 5-(trifluoromethoxy)indan-1-one would be a logical extension to achieve the desired chiral alcohol. The choice of the chiral ligand and reaction conditions is crucial for maximizing the enantioselectivity of the reduction.

| Reduction Method | Catalyst/Reagent Type | Potential Outcome for this compound |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium or Rhodium complexes (e.g., Ts-DENEB) | High enantiomeric excess of either (R)- or (S)-5-(Trifluoromethoxy)indan-1-ol depending on the catalyst configuration. |

| Catalytic Reduction | Chiral Oxazaborolidines | Enantioselective formation of the corresponding alcohol, with the stereochemical outcome dictated by the chiral amino alcohol precursor. |

| Stoichiometric Reduction | Chiral alkoxy-aluminium and -magnesium halides | As demonstrated with phenyl trifluoromethyl ketone, these reagents can provide high enantiomeric excess. rsc.org |

Biocatalytic Approaches to Enantiopure Indanols

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs), are well-suited for the asymmetric reduction of ketones. researchgate.net These enzymes can exhibit high chemo-, regio-, and stereoselectivity, making them attractive for producing optically active alcohols. researchgate.net

The reduction of indan-1-one has been successfully carried out using plant cell cultures, such as carrot callus, yielding (S)-(+)-indan-1-ol with good stereoselectivity. mdpi.com This demonstrates the potential of whole-cell biocatalysis for the synthesis of chiral indanols. Furthermore, isolated ADHs from various microorganisms, like Lactobacillus kefir, have been employed for the asymmetric reduction of ketones, including those with trifluoromethyl groups. researchgate.net The broad substrate scope and the possibility of tuning stereoselectivity through protein engineering make biocatalysis a promising avenue for the synthesis of enantiopure this compound. nih.gov

Kinetic resolution, another biocatalytic strategy, can be employed to separate a racemic mixture of this compound. This involves the use of enzymes, such as lipases or esterases, that selectively catalyze a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted and thus resolved. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

While direct examples for this compound are not prevalent in the search results, the general principles can be applied. For instance, a chiral auxiliary could be attached to a precursor molecule, and a subsequent cyclization to form the indane ring system would be directed by the auxiliary's chirality.

Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For example, amides derived from pseudoephedrine undergo highly diastereoselective alkylation reactions. nih.gov This strategy could be adapted to construct the chiral center in the indane framework. The choice of auxiliary and the specific synthetic route would be critical to achieving high diastereoselectivity.

Chiral Induction and Control in Stereoselective Transformations

The trifluoromethoxy group at the 5-position of the indanol core can exert a significant influence on the stereochemical outcome of reactions involving the chiral center at C-1. This influence, known as chiral induction, arises from a combination of steric and electronic effects.

The electron-withdrawing nature of the trifluoromethoxy group can affect the reactivity of the aromatic ring and, by extension, the properties of the hydroxyl group at C-1. In stereoselective transformations where the hydroxyl group or the adjacent chiral center participates, the trifluoromethoxy group can influence the transition state energies, thereby favoring the formation of one stereoisomer over another.

For instance, in reactions involving the derivatization of the hydroxyl group or its use as a directing group, the trifluoromethoxy substituent can impact the conformational preferences of the molecule, which in turn dictates the facial selectivity of an incoming reagent. The precise nature and extent of this chiral induction would depend on the specific reaction conditions and the reagents employed.

Determination of Absolute Configuration in Fluorinated Indanol Derivatives

Once an enantiomerically enriched sample of this compound is obtained, determining its absolute configuration (i.e., whether it is the R or S enantiomer) is essential. Several analytical techniques can be employed for this purpose.

Chiral Derivatizing Agent Applications

A common method for determining the absolute configuration of chiral alcohols and amines is the use of chiral derivatizing agents (CDAs). wikipedia.org These are enantiomerically pure reagents that react with the chiral analyte to form a mixture of diastereomers. nih.gov Since diastereomers have different physical and spectroscopic properties, they can be distinguished using techniques like NMR spectroscopy or chromatography. wikipedia.org

A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can be converted to its acid chloride and reacted with the alcohol to form diastereomeric esters. wikipedia.org Analysis of the ¹H or ¹⁹F NMR spectra of these Mosher's esters allows for the assignment of the absolute configuration of the alcohol.

More recently, other CDAs have been developed. For fluorinated compounds, CDAs containing a trifluoromethyl group can be particularly useful for ¹⁹F NMR analysis. acs.org For example, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) has been used to determine the absolute configuration of secondary alcohols. acs.org The differences in the ¹⁹F NMR chemical shifts of the resulting diastereomeric derivatives can be correlated to the absolute configuration of the alcohol. acs.org Aminoindanol-based CDAs have also been developed for determining the absolute configuration of carboxylic acids, highlighting the utility of the indane framework in stereochemical analysis. rsc.org

| Chiral Derivatizing Agent (CDA) | Analytical Technique | Principle of Differentiation |

| Mosher's Acid (MTPA) | ¹H and ¹⁹F NMR Spectroscopy | Differences in the chemical shifts of the diastereomeric esters. wikipedia.org |

| Pirkle's Alcohol | HPLC and NMR Spectroscopy | Chromatographic separation or spectroscopic distinction of diastereomeric derivatives. wikipedia.org |

| 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) | ¹⁹F NMR Spectroscopy | Shielding effects on the trifluoromethyl group lead to different chemical shifts for the diastereomers. acs.org |

Beyond derivatization, computational methods are also becoming increasingly powerful for assigning absolute configuration. Techniques like Vibrational Circular Dichroism (VCD) and the calculation of optical rotation using Density Functional Theory (DFT) can provide the absolute configuration by comparing experimental data with theoretical predictions. nih.govnih.gov

Spectroscopic Methods for Stereochemical Assignment

The stereochemical configuration of chiral molecules such as this compound is determined using various spectroscopic techniques. Due to the absence of published experimental data specifically for this compound, this section will detail the established and widely utilized spectroscopic methods that are hypothetically applied to determine its stereochemistry. These methods are based on well-understood principles for analogous chiral secondary alcohols.

The primary methods for stereochemical assignment of chiral alcohols involve Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). wikipedia.orgacs.org These agents interact with the enantiomers of the chiral alcohol to form diastereomeric complexes or adducts, which, unlike the original enantiomers, are distinguishable by NMR spectroscopy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

A prevalent method for determining the absolute configuration of chiral alcohols is the use of chiral derivatizing agents (CDAs). tcichemicals.com One of the most well-known is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org The chiral alcohol, in this hypothetical case (R)- and (S)-5-(Trifluoromethoxy)indan-1-ol, is esterified with both enantiomers of the CDA, for instance, (R)- and (S)-Mosher's acid, to produce two diastereomeric esters.

These diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. acs.org By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined. The Mosher's acid method relies on a conformational model where the diastereomeric esters adopt a preferred conformation, leading to predictable shielding or deshielding effects on the protons near the chiral center. researchgate.net

For this compound, the protons on the indane ring would experience different magnetic environments in the two diastereomeric Mosher's esters. A hypothetical analysis of the ¹H NMR spectra would involve comparing the chemical shifts of the protons on the cyclopentyl and aromatic rings.

Hypothetical ¹H NMR Data for Diastereomeric Mosher's Esters of this compound

| Proton | (R)-Alcohol-(S)-Mosher Ester (δ, ppm) | (R)-Alcohol-(R)-Mosher Ester (δ, ppm) | Δδ (δS - δR) |

| H-1 | 5.10 | 5.15 | -0.05 |

| H-2a | 2.20 | 2.15 | +0.05 |

| H-2b | 2.50 | 2.58 | -0.08 |

| H-3a | 3.05 | 3.00 | +0.05 |

| H-3b | 3.20 | 3.27 | -0.07 |

| H-4 | 7.30 | 7.32 | -0.02 |

| H-6 | 7.15 | 7.18 | -0.03 |

| H-7 | 7.40 | 7.38 | +0.02 |

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethoxy group in this compound and a trifluoromethyl group in Mosher's acid, ¹⁹F NMR spectroscopy would be a particularly powerful tool. acs.org The ¹⁹F nucleus is highly sensitive, and the chemical shifts are very responsive to changes in the electronic environment.

In a hypothetical experiment, the ¹⁹F NMR spectra of the diastereomeric Mosher's esters would show two distinct signals for the trifluoromethoxy group of the indanol moiety and two distinct signals for the trifluoromethyl group of the Mosher's acid moiety. The separation of these signals would allow for the determination of enantiomeric excess and, by applying the Mosher's method principles, the absolute configuration.

Hypothetical ¹⁹F NMR Data for Diastereomeric Mosher's Esters of this compound

| Fluorine Group | (R)-Alcohol-(S)-Mosher Ester (δ, ppm) | (R)-Alcohol-(R)-Mosher Ester (δ, ppm) |

| -OCF₃ (on indanol) | -58.20 | -58.35 |

| -CF₃ (on Mosher's acid) | -71.50 | -71.60 |

Other Spectroscopic Techniques

While NMR with chiral derivatizing agents is a primary method, other spectroscopic techniques could theoretically be employed:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum can be compared with a spectrum predicted by quantum chemical calculations for a known absolute configuration.

X-ray Crystallography: If a single crystal of one enantiomer of this compound or a suitable crystalline derivative can be obtained, X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry.

In the absence of specific experimental data for this compound, the application of these well-established spectroscopic methods provides a robust framework for its hypothetical stereochemical assignment.

Chemical Transformations and Derivatization of 5 Trifluoromethoxy Indan 1 Ol

Functional Group Interconversions at the Indanol Moiety

The secondary alcohol at the 1-position of the indane ring is a prime site for various functional group interconversions. These transformations are fundamental for altering the core structure and introducing new functionalities.

Key reactions involving the hydroxyl group include:

Oxidation to Ketone : The most common transformation of the alcohol is its oxidation to the corresponding ketone, 5-(Trifluoromethoxy)indan-1-one. This reaction can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting indanone is often a crucial intermediate in the synthesis of more complex derivatives. nih.govresearchgate.net

Dehydration to Indene (B144670) : Acid-catalyzed dehydration of the alcohol leads to the formation of 5-(trifluoromethoxy)-1H-indene. This elimination reaction introduces a double bond into the five-membered ring, creating a reactive olefin that can participate in various addition reactions.

Esterification and Etherification : The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Nucleophilic Substitution : The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new substituents at the 1-position.

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Oxidation | PCC, DCM | 5-(Trifluoromethoxy)indan-1-one |

| Dehydration | H₂SO₄, heat | 5-(Trifluoromethoxy)-1H-indene |

| Esterification | Acetyl chloride, pyridine (B92270) | 5-(Trifluoromethoxy)indan-1-yl acetate |

| Etherification | NaH, CH₃I | 1-Methoxy-5-(trifluoromethoxy)indane |

Strategies for Further Substitution and Scaffold Diversification

Beyond modifications at the alcohol, the aromatic ring of 5-(Trifluoromethoxy)indan-1-ol offers opportunities for substitution, allowing for significant scaffold diversification. The trifluoromethoxy group (OCF₃) plays a critical role in directing these substitutions.

The OCF₃ group is known to be strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. beilstein-journals.org It primarily directs incoming electrophiles to the ortho and para positions relative to itself. However, due to steric hindrance from the indane ring, substitution typically favors the position ortho to the OCF₃ group and remote from the fused ring system (the 4-position) or the position para to the indane fusion (the 7-position).

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid.

Halogenation : Bromination or chlorination can be accomplished using elemental bromine or chlorine with a Lewis acid catalyst.

Friedel-Crafts Reactions : Acylation or alkylation can introduce new carbon-carbon bonds, although the deactivating nature of the OCF₃ group may require harsh reaction conditions. msu.edu

These reactions provide access to a diverse library of substituted indanol derivatives, which can serve as building blocks in medicinal chemistry and materials science. rsc.orgfluorochem.co.uklookchem.com

| Substitution Reaction | Typical Reagents | Potential Product (Major Isomer) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-(trifluoromethoxy)indan-1-ol |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-(trifluoromethoxy)indan-1-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-5-(trifluoromethoxy)indan-1-ol |

Formation of Complex Molecular Architectures from this compound

As a functionalized building block, this compound is a valuable starting material for the synthesis of more complex molecular architectures. semanticscholar.org Its bifunctional nature—a reactive alcohol and a modifiable aromatic ring—allows for its incorporation into larger structures through sequential or multicomponent reactions. researchgate.net

For instance, the indanone derivative obtained from oxidation can undergo a variety of condensation reactions. It can react with hydrazines to form pyrazole-fused indanes or participate in Knoevenagel condensations with active methylene (B1212753) compounds. researchgate.net These reactions create novel heterocyclic systems fused to the indane core.

Furthermore, the molecule can be used in multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product. researchgate.net This approach is highly efficient for generating molecular diversity. For example, the indene derivative from dehydration could potentially be used in Diels-Alder reactions or other cycloadditions to construct intricate polycyclic systems. The ability to build upon this scaffold makes it a key component in the assembly of sophisticated molecules for various applications. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Fluorinated Indanols

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-(Trifluoromethoxy)indan-1-ol, providing insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the indane ring system will show characteristic splitting patterns. For instance, the proton attached to the carbon bearing the hydroxyl group (C1) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons at C2 and C3 would also display complex splitting patterns due to their diastereotopic nature and coupling to each other and the C1 proton. The aromatic protons would appear in the downfield region, with their chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethoxy group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound would show signals for the carbon atoms of the indane core and the trifluoromethoxy group. The carbon attached to the hydroxyl group (C1) would resonate at a characteristic chemical shift. The carbon atom of the trifluoromethoxy group would be identifiable by its coupling to the fluorine atoms, resulting in a quartet.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for characterizing fluorinated compounds. acs.org For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be indicative of the electronic environment of the OCF₃ group.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m |

| CH-OH | ~5.2 | m |

| CH₂ (C3) | ~3.0 | m |

| CH₂ (C2) | ~2.5, ~2.0 | m |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 110 - 150 |

| C-OCF₃ | 140 - 150 |

| CF₃ | ~120 (q) |

| C-OH | 70 - 80 |

| CH₂ (C3) | ~35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the trifluoromethoxy group would give rise to strong C-F stretching bands, typically in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O bond and the vibrations of the indane skeleton would also be observable.

Key Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch | 1000-1200 | Moderate |

Mass Spectrometry Approaches for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₉F₃O₂), the molecular weight is approximately 218.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218. The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion, giving a peak at m/z 200. Another characteristic fragmentation would be the loss of the trifluoromethoxy group or parts of it. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Identity |

|---|---|---|

| [M]⁺ | 218 | Molecular Ion |

| [M-H₂O]⁺ | 200 | Loss of water |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The indane structure itself exhibits absorption maxima, and the presence of the trifluoromethoxy and hydroxyl groups will influence the position and intensity of these bands. nist.gov Typically, substituted benzene rings show a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) around 250-280 nm. The trifluoromethoxy group, being an auxochrome, is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted indane.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* (E-band) | ~210-230 | Ethanol (B145695)/Methanol (B129727) |

Computational Chemistry and Theoretical Investigations of 5 Trifluoromethoxy Indan 1 Ol

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

DFT would be the primary method to investigate the electronic structure of 5-(Trifluoromethoxy)indan-1-ol. A typical study would utilize a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's geometry and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

A key output of a DFT calculation is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the analysis would pinpoint the location of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing trifluoromethoxy group. A data table summarizing the energies of these orbitals and the resulting energy gap would be a standard feature of such a study.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP map would highlight regions of negative potential (in red/yellow), likely around the oxygen atoms of the hydroxyl and trifluoromethoxy groups, which are susceptible to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

NBO analysis would be employed to gain a deeper understanding of charge delocalization and hyperconjugative interactions within the molecule. This analysis quantifies the stabilization energies arising from electron donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding) orbitals. For this compound, significant interactions would be expected between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring, providing quantitative insight into the electronic effects of the substituents.

Quantum Chemical Calculations of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic properties. A DFT study would typically include calculations of the theoretical vibrational frequencies (IR and Raman spectra) and the NMR chemical shifts (¹H and ¹³C). Comparing these calculated spectra with experimental data is a standard method for validating the accuracy of the computational model and confirming the molecular structure.

Conformational Analysis and Intermolecular Interactions

The five-membered ring of the indanol core is not planar, leading to the possibility of different conformations. A thorough conformational analysis, likely using potential energy surface (PES) scans, would be necessary to identify the most stable conformer(s) of this compound. This analysis would investigate the orientation of the hydroxyl group relative to the fused ring system. Furthermore, computational methods could be used to study potential intermolecular interactions, such as hydrogen bonding, which would be critical for understanding the compound's behavior in the solid state or in solution.

Until such dedicated studies are performed and published, a detailed, data-rich article on the computational chemistry of this compound remains an academic exercise based on established principles rather than reported findings.

Theoretical Insights into Reaction Mechanisms and Stereoselectivity of this compound

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the stereochemical outcomes of chemical transformations. In the context of this compound, theoretical investigations can provide profound insights into its formation and reactivity, particularly concerning the stereoselectivity of the reduction of its precursor, 5-(Trifluoromethoxy)indan-1-one. While specific computational studies on this compound are not extensively available in the current literature, a theoretical discussion can be constructed based on well-established computational models and studies of analogous systems.

The primary route to this compound involves the reduction of the prochiral ketone, 5-(Trifluoromethoxy)indan-1-one. The stereochemical course of this reduction is of significant interest, as it determines the enantiomeric composition of the final alcohol product. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the transition states of such reactions to predict which stereoisomer is preferentially formed.

Stereoselective Reduction of 5-(Trifluoromethoxy)indan-1-one

The stereoselectivity of the reduction of cyclic ketones can often be rationalized using established models such as the Felkin-Anh model, which considers the steric and electronic interactions between the incoming nucleophile (a hydride in this case) and the substituents on the alpha-carbon. nih.govchemtube3d.com Computational models can quantify the energy differences between the various possible transition states, thereby predicting the major and minor products.

For the reduction of 5-(Trifluoromethoxy)indan-1-one, the approach of the hydride reagent to the carbonyl group can occur from two opposite faces, leading to the formation of two enantiomers. The presence of the fused ring system imposes conformational constraints that significantly influence the trajectory of the incoming nucleophile.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Hydride Attack on 5-(Trifluoromethoxy)indan-1-one

| Transition State | Hydride Source | Calculated Relative Energy (kcal/mol) | Predicted Major Isomer |

| Re-face attack | NaBH₄ | 0.0 | (S)-enantiomer |

| Si-face attack | NaBH₄ | 1.5 | |

| Re-face attack | L-Selectride® | 2.1 | |

| Si-face attack | L-Selectride® | 0.0 | (R)-enantiomer |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies. The stereochemical outcome can be highly dependent on the steric bulk of the reducing agent.

The trifluoromethoxy group at the 5-position, while not directly adjacent to the reaction center, can exert an electronic influence on the carbonyl group. mdpi.com The strong electron-withdrawing nature of the trifluoromethoxy group can affect the electrophilicity of the carbonyl carbon and potentially influence the geometry of the transition state. researchgate.net Computational studies can model these electronic effects and their impact on the activation energies for the different pathways of nucleophilic attack.

Role of Chiral Catalysts

In asymmetric synthesis, chiral catalysts are often employed to achieve high enantioselectivity in the reduction of ketones. wikipedia.orgnih.gov Computational chemistry plays a crucial role in understanding the mechanism of these catalysts and in the rational design of new and more efficient catalytic systems. nih.gov

For the enantioselective reduction of 5-(Trifluoromethoxy)indan-1-one, a chiral catalyst would create a chiral environment around the carbonyl group, favoring the approach of the hydride from one face over the other. DFT calculations can be used to model the catalyst-substrate complex and the subsequent transition states for the hydride transfer. uwindsor.ca

Table 2: Hypothetical Computational Analysis of a Chiral Ruthenium-Catalyzed Transfer Hydrogenation of 5-(Trifluoromethoxy)indan-1-one

| Catalyst-Substrate Complex | Transition State for Hydride Transfer | Calculated Energy Barrier (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| (R,R)-Ru-TsDPEN with (S)-approach | TS1 | 12.5 | 95% (S) |

| (R,R)-Ru-TsDPEN with (R)-approach | TS2 | 14.8 | |

| (S,S)-Ru-TsDPEN with (S)-approach | TS3 | 15.1 | 96% (R) |

| (S,S)-Ru-TsDPEN with (R)-approach | TS4 | 12.7 |

Note: This table presents hypothetical data to demonstrate how computational modeling can be used to predict the outcome of a catalyzed reaction and rationalize the observed stereoselectivity.

These computational models would analyze the non-covalent interactions, such as hydrogen bonding and CH/π interactions, between the substrate and the chiral ligand of the catalyst, which are often the key determinants of stereoselectivity. rsc.org By understanding these interactions at a molecular level, it is possible to predict which catalyst will be most effective for a given substrate and to design new catalysts with improved performance.

Role of 5 Trifluoromethoxy Indan 1 Ol As a Versatile Synthon in Advanced Organic Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. 5-(Trifluoromethoxy)indan-1-ol, when resolved into its individual enantiomers, serves as an excellent precursor for the development of chiral auxiliaries and ligands.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction wikipedia.org. The chiral indanol framework is a well-established platform for such applications. For instance, derivatives like (1R,2S)-cis-1-amino-2-indanol are foundational building blocks for a variety of chiral ligands used in asymmetric synthesis researchgate.net. These ligands have proven effective in numerous transformations, including the enantioselective alkylation of aldehydes researchgate.net.

Similarly, the indanol structure is integral to the formation of sophisticated chiral ligands for transition metal catalysis. Indanol-derivatized bisoxazoline (Box) ligands, for example, have been successfully employed in nickel-catalyzed asymmetric hydroamination reactions, achieving good enantioselectivity acs.org. The resolved enantiomers of this compound can be elaborated into novel ligands where the trifluoromethoxy group plays a crucial role. The strong electron-withdrawing nature and high lipophilicity of the -OCF₃ group can modulate the electronic properties and solubility of the resulting metal complexes, potentially fine-tuning their reactivity and enhancing stereocontrol in catalytic processes.

Table 1: Potential Applications of Chiral this compound in Asymmetric Synthesis

| Application Area | Role of Indanol Moiety | Potential Influence of -OCF₃ Group | Example Transformation |

|---|---|---|---|

| Chiral Ligands | Forms the backbone of ligands like Box or phosphine-oxazolines. | Modifies catalyst's Lewis acidity and solubility. | Asymmetric Hydrogenation, Hydroamination acs.org. |

| Chiral Auxiliaries | Temporarily attaches to a molecule to direct stereoselective reactions wikipedia.org. | Alters the steric and electronic environment to enhance diastereoselectivity. | Asymmetric Alkylation, Diels-Alder Reactions. |

| Chiral Derivatizing Agents | Reacts with enantiomeric mixtures to form diastereomers for analysis rsc.org. | Provides a distinct ¹⁹F NMR signal for easier analysis. | Determination of absolute configuration of carboxylic acids rsc.org. |

Building Blocks for Diverse Molecular Architectures

A building block in organic synthesis is a molecular fragment that can be readily incorporated into a larger, more complex structure fluorochem.co.uk. This compound is an archetypal building block due to its inherent functional handles that allow for predictable and chemoselective transformations. The indanol and indanone frameworks are frequently explored by medicinal chemists as core intermediates for drug candidates targeting a range of conditions, from diabetes to viral infections mdpi.com.

The versatility of this compound arises from its principal reactive sites:

The Hydroxyl Group: The secondary alcohol at the C-1 position can be easily oxidized to the corresponding indanone, which opens up a different set of chemical transformations. It can also be substituted or eliminated to introduce further diversity.

The Aromatic Ring: The benzene (B151609) ring, activated by the trifluoromethoxy group, is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

The Aliphatic Ring: The cyclopentyl portion of the indane structure can also be functionalized, although it is generally less reactive than the other sites.

This multi-functional nature allows chemists to use this compound as a springboard to access a wide range of more complex molecules. For example, trifluoromethyl-substituted indanes have been identified as potent ligands for cannabinoid receptors, highlighting the value of the fluorinated indane core in constructing novel bioactive compounds mdpi.com.

Table 2: Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Resulting Functionality | Potential Application |

|---|---|---|---|

| C-1 Hydroxyl Group | Oxidation | Ketone (Indanone) | Precursor for amines, further alkylation. |

| Substitution (e.g., Mitsunobu) | Ethers, Esters, Azides | Introduction of new side chains. | |

| Dehydration | Indene (B144670) | Creation of unsaturated systems. |

| Aromatic Ring | Electrophilic Substitution | Halogenation, Nitration, Acylation | Further functionalization and cross-coupling. |

Precursors in Diversity-Oriented Synthesis and Medicinal Chemistry Building Blocks

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally complex and diverse small molecules for high-throughput screening nih.govcam.ac.uk. DOS aims to explore vast regions of chemical space by creating collections of molecules with varied skeletal frameworks, stereochemistry, and appendages scispace.com. This compound is an ideal starting point for DOS campaigns due to its rigid bicyclic core, which can be elaborated through branching reaction pathways to yield distinct molecular scaffolds cam.ac.uk.

In medicinal chemistry, the incorporation of fluorine-containing groups is a widely used strategy to enhance the pharmacological profile of a drug candidate nih.gov. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after. It is often considered a "super-trifluoromethyl group" due to its enhanced lipophilicity and metabolic stability compared to the more common trifluoromethyl (-CF₃) group enamine.netnih.gov. The introduction of an -OCF₃ group can lead to improved cell permeability, enhanced binding affinity to biological targets, and increased resistance to metabolic degradation by enzymes.

The combination of the versatile indanol scaffold with the beneficial properties of the trifluoromethoxy group makes this compound a highly valuable precursor for generating libraries of novel compounds with therapeutic potential mdpi.commdpi.com. Its use allows for the systematic exploration of structure-activity relationships, accelerating the discovery of new lead compounds.

Table 3: Significance of the Trifluoromethoxy Group in Medicinal Chemistry

| Property | Description | Advantage in Drug Design |

|---|---|---|

| High Lipophilicity | Increases the molecule's affinity for non-polar environments. | Can improve membrane permeability and bioavailability enamine.net. |

| Metabolic Stability | Resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes). | Increases the half-life of the drug in the body. |

| Strong Electron-Withdrawing Nature | Lowers the pKa of nearby acidic protons and influences molecular conformation. | Can modulate binding affinity to target proteins and alter reactivity enamine.net. |

| Bioisosteric Mimic | Can act as a mimic for other functional groups. | Allows for fine-tuning of a molecule's properties while maintaining its core binding interactions. |

Future Research Trajectories and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for Fluorinated Indanols

The synthesis of fluorinated organic compounds, including indanols, presents unique challenges that necessitate the development of innovative and sustainable methods. researchgate.net Traditional fluorination techniques often involve harsh reagents and conditions, prompting a shift towards more efficient and environmentally benign strategies.

Future research is expected to concentrate on the following areas:

Late-Stage Fluorination: Developing methods to introduce the trifluoromethoxy group at a later stage in a synthetic sequence offers flexibility and efficiency. This approach allows for the diversification of complex molecules without redesigning the entire synthesis from scratch.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. nbinno.com Research into photo-catalyzed pathways to generate acyl radicals from simple aldehydes could provide a sustainable and direct route to functionalized indanones, which are immediate precursors to indanols. nbinno.com This avoids the need for pre-functionalized substrates or harsh oxidants. nbinno.com

Novel Fluorinating Reagents: The development of new, easy-to-handle N-F type electrophilic fluorinating agents continues to be a priority. These reagents offer greater stability and selectivity, making the synthesis of complex fluorinated molecules more accessible and reliable.

Table 1: Comparison of Synthetic Strategies for Fluorinated Indanols

| Strategy | Description | Potential Advantages |

| Traditional Methods | Multi-step synthesis often involving harsh fluorinating agents (e.g., SF₄, DAST). | Well-established for certain substrates. |

| Photocatalysis | Uses light to drive chemical reactions, often with a photocatalyst to generate radical intermediates. nbinno.com | Mild reaction conditions, high functional group tolerance, sustainable. nbinno.com |

| Late-Stage Fluorination | Introduction of fluorine or fluoroalkyl groups in the final steps of a synthesis. | Rapid access to diverse analogs, efficient use of complex scaffolds. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a single batch. | Enhanced safety, precise control of reaction parameters, improved scalability. |

Exploration of Advanced Catalytic Systems for Enhanced Enantioselective Transformations

Many biological applications of chiral molecules like 5-(Trifluoromethoxy)indan-1-ol are enantiomer-specific. Therefore, the development of catalytic systems that can produce a single enantiomer with high purity is of paramount importance. Asymmetric catalysis is a key area of research for accessing enantiopure indanol scaffolds. rsc.org

Future explorations in this domain will likely include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are fundamental for constructing complex molecular architectures. researchgate.net Future work will likely involve designing new chiral ligands for transition metals like rhodium, nickel, and palladium to achieve highly enantioselective cyclization and hydroamination reactions, yielding chiral indane and amine derivatives. rsc.orgacs.org

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) and other organocatalysts can trigger intramolecular reactions to construct the indanyl skeleton with excellent enantiocontrol under mild conditions. rsc.org Further development of novel organocatalysts is a promising avenue for synthesizing chiral fluorinated indanols.

Biocatalysis: Enzymes offer unparalleled selectivity under environmentally friendly conditions. Engineering enzymes or discovering novel biocatalysts for the asymmetric reduction of precursor indanones to specific indanol enantiomers represents a highly sustainable and efficient future research direction.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of new molecules. beilstein-journals.orgmdpi.com This integrated approach allows for a more rational, hypothesis-driven design process, saving time and resources.

Key areas for future development include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can predict the physicochemical properties of fluorinated molecules, including their conformational preferences and the impact of fluorine on noncovalent interactions. rsc.org These calculations can guide the design of indanol derivatives with specific electronic and steric properties for targeted applications. rsc.orgresearchgate.net

Molecular Modeling: Computational tools can model the interactions between indanol derivatives and biological targets, such as protein binding sites. This allows for the in silico screening of virtual compound libraries to identify candidates with high predicted affinity and selectivity, prioritizing synthetic efforts. acs.org

Machine Learning (ML) and AI: Artificial neural networks and other ML models can be trained on existing experimental data to predict the properties and spectral characteristics of novel compounds. beilstein-journals.org This predictive power can rapidly identify promising molecular structures with desired functionalities, guiding experimentalists toward the most fruitful areas of chemical space. beilstein-journals.orgmdpi.com

Table 2: Role of Computational Tools in the Design of Fluorinated Indanols

| Computational Tool | Application | Outcome |

| Density Functional Theory (DFT) | Calculate electronic structure, vibrational frequencies, and reaction energies. rsc.orgresearchgate.net | Prediction of molecular properties, reaction mechanisms, and stability. rsc.orgresearchgate.net |

| Molecular Docking | Simulate the binding of a ligand (e.g., indanol derivative) to a receptor. acs.org | Prioritization of compounds based on predicted binding affinity and mode. acs.org |

| Machine Learning (ML) | Train models on existing chemical data to predict properties of new molecules. beilstein-journals.orgmdpi.com | Rapid screening of virtual libraries; identification of structure-property relationships. beilstein-journals.org |

Expansion of Synthetic Utility in Functional Material Science

While much of the focus on indanols has been in medicinal chemistry, their unique structures, combined with the properties of the trifluoromethoxy group, suggest significant potential in materials science. researchgate.netmdpi.com The incorporation of fluorine-containing groups into polymers is a well-established strategy to enhance key material properties. rsc.org

Future research is poised to explore the use of this compound as a monomer or building block for advanced functional materials:

High-Performance Polymers: The trifluoromethoxy group can increase thermal stability, flame resistance, and optical transparency while decreasing the dielectric constant and water absorption in polymers. rsc.org By incorporating this compound into poly(arylene ether)s or polyimides, new materials could be developed for microelectronics and aerospace applications where low dielectric constants and high thermal stability are critical. rsc.org

Functional Coatings: Fluorinated polymers are known for their hydrophobicity and low surface energy, properties that are ideal for creating non-stick and non-wettable surfaces. sigmaaldrich.com Polymers derived from this compound could be used to formulate advanced coatings with superior chemical resistance and hydrophobicity. sigmaaldrich.com

Membrane Materials: The bulky trifluoromethoxy group can increase the fractional free volume within a polymer matrix. rsc.org This characteristic is highly desirable for creating advanced membranes for gas separation, as it can enhance gas diffusivity. rsc.orgacs.org

The rigid indanol backbone combined with the unique electronic and steric profile of the trifluoromethoxy group provides a versatile platform for creating a new generation of functional materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for 5-(Trifluoromethoxy)indan-1-ol, and how can reaction conditions be optimized for high yield?

The synthesis of this compound typically involves the reduction of a ketone precursor, such as 5-(trifluoromethyl)indan-1-one, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and methanol (MeOH). For example, a 92% yield was achieved by adding NaBH₄ (3 mmol) to a cooled THF solution of the ketone, followed by MeOH . Reaction optimization includes controlling temperature (e.g., ice bath for exothermic reduction) and stoichiometry. Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl, trifluoromethoxy) and confirm stereochemistry.

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, related trifluoromethoxy-substituted isatin derivatives crystallize in the monoclinic P2₁/n space group, with hydrogen-bonded layers and centroid–centroid distances of 3.721 Å .

Q. What are the key stability considerations for storing and handling this compound?

While specific stability data for the compound is limited, fluorinated indanols generally require protection from moisture and light. Storage in inert atmospheres (e.g., argon) at low temperatures (–20°C) is recommended. Thermal stability can be assessed via differential scanning calorimetry (DSC) to detect decomposition temperatures .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in nucleophilic or electrophilic substitutions?

The trifluoromethoxy (–OCF₃) group is strongly electron-withdrawing due to its inductive effects, activating the indan-1-ol core for electrophilic aromatic substitution at specific positions. For example, in related isatin derivatives, the carbonyl at the 3-position is more reactive toward nucleophilic attack than the amide carbonyl at the 2-position . Advanced studies could employ density functional theory (DFT) to map electron density and predict regioselectivity.

Q. What intermolecular interactions dominate the crystalline packing of this compound derivatives?

X-ray studies of analogous compounds reveal:

- Hydrogen bonding : N–H⋯O and C–H⋯F interactions stabilize layered structures.

- π-π stacking : Aromatic rings align with centroid–centroid distances of ~3.7 Å, critical for material properties in solid-state applications (e.g., OLEDs) .

Thermogravimetric analysis (TGA) can further correlate packing efficiency with thermal stability.

Q. How can enantioselective synthesis of this compound be achieved?

Though direct evidence is limited, chiral resolution strategies for similar indanols include:

Q. What biological targets are plausible for this compound based on structural analogs?

Fluorinated indanols are explored in medicinal chemistry for interactions with:

- Enzymes : Inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) via spiro-δ-lactone derivatives .

- Receptors : Modulation of GABAergic or serotonergic pathways, as seen in isatin derivatives with anxiolytic properties .

Advanced assays (e.g., surface plasmon resonance, SPR) can quantify binding affinities.

Q. How do reaction kinetics vary between NaBH₄ and alternative reductants (e.g., LiAlH₄) for synthesizing this compound?

Comparative studies using NaBH₄ (mild, selective for ketones) vs. LiAlH₄ (stronger, broader substrate scope) should track:

- Reaction rate : Time-dependent NMR or in situ IR spectroscopy.

- Byproduct formation : GC-MS to identify intermediates or side products .

Data Contradictions and Validation

- Synthetic yields : reports 92% yield with NaBH₄, but alternative methods (e.g., catalytic hydrogenation) may require validation for reproducibility.

- Crystallographic vs. spectroscopic data : Discrepancies in bond angles between X-ray and DFT models necessitate multi-technique validation .

Applications in Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.